molecular formula C23H16ClFN4O2 B5041617 7-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5041617
M. Wt: 434.8 g/mol
InChI Key: GMPVYEMSOYXSTD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. The structure features a 3-chloro-4-fluorophenyl group at the 7-position, a 4-methoxyphenyl group at the 3-position, and a methyl group at the 2-position.

Properties

IUPAC Name

11-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O2/c1-13-21(14-3-6-16(31-2)7-4-14)22-26-12-17-20(29(22)27-13)9-10-28(23(17)30)15-5-8-19(25)18(24)11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPVYEMSOYXSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20H16ClFN6O3
CAS Number 1251691-54-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
  • Receptor Modulation : It may act on various receptors affecting signaling pathways related to disease states.

These interactions suggest that the compound could serve as a potential therapeutic agent in various medical applications.

Biological Activity

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo-pyrimidines can inhibit tumor growth by targeting specific cancer cell pathways. For instance, compounds similar to the one have demonstrated potent activity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some pyrazolo-pyrimidine derivatives have exhibited antimicrobial effects against a variety of pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study published in Pharmaceutical Research highlighted that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in tumor progression .
  • Another research article focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, noting their selective protein inhibition and low toxicity profiles, making them suitable candidates for drug development .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth; apoptosis induction
AntimicrobialActivity against various pathogens
Anti-inflammatoryInhibition of cytokines; reduction in inflammation

Comparative Analysis with Other Compounds

Compound NameAnticancer Activity (IC50)Mechanism of Action
7-(3-chloro-4-fluorophenyl)...TBDEnzyme inhibition; receptor modulation
Indiplon50 nMGABA receptor modulation
Talazoparib1.2 nMPARP inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocyclic Framework Variations

The target compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core distinguishes it from analogs with alternative fused-ring systems:

  • Pyrazolo[3,4-d]pyrimidin-4-one (): This analog has a pyrazolo-pyrimidinone core without the pyrido ring, reducing molecular complexity and weight (356.73 g/mol vs. estimated ~463 g/mol for the target) .

Substituent Effects on Physicochemical Properties

Key substituent comparisons are summarized in Table 1:

Table 1. Structural and Molecular Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives

Compound Name/ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 7: 3-Cl-4-F-Ph; 3: 4-MeO-Ph; 2: Me C₂₄H₁₇ClFN₅O₂ ~463 (calculated) Electron-withdrawing (Cl, F) and -donating (MeO) groups
Compound (Pyrazolo[3,4-d]pyrimidin-4-one) 1: 2-Cl-Ph; 6: CF₃-2-Me-propyl C₁₅H₁₂ClF₃N₄O 356.73 Lipophilic CF₃ group enhances membrane permeability
Compound (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one) 2: Et; 3: 4-F-Ph; 7: 3,4,5-triMeO-Ph C₂₇H₂₅FN₄O₄ ~504 (calculated) Bulky trimethoxyphenyl increases steric hindrance
Compound (Pyrido-triazolo-pyrimidinone) 2: 2-Cl-Ph; 7: 3-(dimethylamino)propyl C₁₉H₁₉ClN₆O 382.80 Basic dimethylamino group improves solubility
  • 7-Position Substituents: The target’s 3-chloro-4-fluorophenyl group combines halogens for enhanced electrophilicity, contrasting with ’s 3,4,5-trimethoxyphenyl (electron-donating) and ’s dimethylaminopropyl (ionizable).
  • 3-Position Substituents : The 4-methoxyphenyl group in the target may improve solubility compared to ’s 4-fluorophenyl.
  • 2-Position Substituents : Methyl (target) vs. ethyl () affects steric bulk and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step pathways, including condensation of pyrazole precursors with substituted pyridines or pyrimidines. Key steps include:

  • Cyclocondensation : Reacting 3-chloro-4-fluorobenzaldehyde derivatives with methoxyphenyl-substituted pyridines under acidic conditions.
  • Solvent Systems : Reflux in ethanol or dimethylformamide (DMF) to facilitate cyclization.
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the molecular structure characterized?

Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.043) to resolve fused-ring systems and substituent orientations .
  • Spectroscopy : ¹H/¹³C NMR for aromatic proton environments, IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. What are the solubility properties, and how are they determined experimentally?

Moderate solubility in organic solvents (e.g., DMSO, chloroform) due to hydrophobic (chloro/fluorophenyl) and polar (methoxyphenyl) groups.

  • Experimental Methods : Shake-flask technique with HPLC quantification .

Q. Which analytical techniques confirm compound purity?

  • Chromatography : HPLC (≥95% purity) and TLC (Rf consistency).
  • Thermal Analysis : Melting point determination (e.g., 221–223°C for analogs) .

Advanced Research Questions

Q. How can computational methods optimize synthesis?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates.
  • Condition Screening : Machine learning models trained on experimental datasets (e.g., temperature, pH) to predict optimal yields.
  • Feedback Loops : Integration of experimental data into computational workflows for iterative refinement .

Q. How to design structure-activity relationship (SAR) studies?

  • Substituent Variation : Systematic replacement of chloro, fluoro, or methoxy groups to assess impact on bioactivity.
  • Biological Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies paired with molecular docking (AutoDock, Schrödinger) to correlate substituent effects with target interactions .

Q. How to resolve conflicting biological activity data?

  • Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding.
  • Purity Checks : Re-test compounds with LC-MS to rule out degradation products.
  • Structural Analog Comparison : Benchmark against analogs with well-characterized activities (e.g., triazolopyrimidines in ) .

Q. What strategies enhance bioavailability?

  • Prodrug Design : Introduce hydrolyzable esters or amides to improve solubility.
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles for controlled release.
  • Co-Administration : Use cytochrome P450 inhibitors to reduce metabolic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Condition Comparison : Replicate protocols with strict control of variables (e.g., inert atmosphere, reagent purity).
  • Byproduct Analysis : Use LC-MS to identify side products from competing reaction pathways (e.g., incomplete cyclization) .

Q. Why do solubility values vary across studies?

  • Solvent Purity : Trace water in DMSO can alter solubility.
  • Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to assess crystalline form impacts .

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